molecular formula C7H3BrClFN2 B3070029 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile CAS No. 1000577-60-5

2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile

Cat. No.: B3070029
CAS No.: 1000577-60-5
M. Wt: 249.47 g/mol
InChI Key: IRFNZWZNSTWZMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzonitrile precursor, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound .

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, as a receptor tyrosine kinase inhibitor, it can block the signaling pathways that promote cancer cell growth and proliferation . The molecular targets and pathways involved vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile is unique due to its combination of substituents, which provides a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .

Properties

IUPAC Name

2-amino-5-bromo-3-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFNZWZNSTWZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile
Reactant of Route 6
2-Amino-5-bromo-3-chloro-6-fluorobenzonitrile

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